![molecular formula C5H6N4O3 B3022825 1-methyl-4-nitro-1H-pyrazole-3-carboxamide CAS No. 3920-39-6](/img/structure/B3022825.png)
1-methyl-4-nitro-1H-pyrazole-3-carboxamide
Overview
Description
“1-methyl-4-nitro-1H-pyrazole-3-carboxamide” is a chemical compound . It is used as an intermediate in the production of Sildenafil .
Synthesis Analysis
The synthesis of pyrazole compounds like “1-methyl-4-nitro-1H-pyrazole-3-carboxamide” can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of “1-methyl-4-nitro-1H-pyrazole-3-carboxamide” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
The physical form of “1-methyl-4-nitro-1H-pyrazole-3-carboxamide” is solid . It has a molecular weight of 212.21 .Scientific Research Applications
- γ-Secretase Modulators : Researchers have explored 1-methyl-4-nitro-1H-pyrazole-3-carboxamide as a reagent for synthesizing aminothiazoles, which can act as γ-secretase modulators. These compounds play a role in Alzheimer’s disease research by targeting the γ-secretase enzyme involved in amyloid plaque formation .
- JAK2 Inhibitors : The compound has been investigated for its potential as a JAK2 inhibitor. JAK2 inhibitors are relevant in treating myeloproliferative disorders .
- Pyridine Derivatives : Researchers have used 1-methyl-4-nitro-1H-pyrazole-3-carboxamide in the synthesis of pyridine derivatives. These derivatives may serve as inhibitors of TGF-β1 and active A signaling pathways .
- c-Met Kinase Inhibitors : Analogous compounds to 1-methyl-4-nitro-1H-pyrazole-3-carboxamide have been explored as inhibitors of c-Met kinase. These inhibitors hold promise for cancer treatment .
- The crystal structure of 1-methyl-4-nitro-1H-pyrazole-3-carboxamide has been determined, providing valuable insights into its molecular arrangement. Crystallographic data includes the unit cell parameters, space group, and atomic coordinates .
- The ^1H and ^13C NMR spectra of 1-methyl-4-nitro-1H-pyrazole-3-carboxamide have been recorded. These spectra help elucidate the compound’s chemical environment and connectivity .
- ChemSpider : The compound is indexed in ChemSpider, a valuable resource for chemical information. You can find its structure, properties, and suppliers there .
Medicinal Chemistry and Drug Development
Organic Synthesis and Chemical Reactions
Cancer Research
Crystallography and Structural Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Education and Database Resources
Mechanism of Action
Mode of Action
Without information on the specific targets of 1-methyl-4-nitro-1H-pyrazole-3-carboxamide, it’s challenging to describe its mode of action. These species can interact with various cellular targets, leading to a range of potential effects .
Biochemical Pathways
Nitro compounds can potentially interfere with several biochemical pathways, depending on their specific targets .
Pharmacokinetics
Therefore, its bioavailability and pharmacokinetic profile remain unknown .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-methyl-4-nitropyrazole-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O3/c1-8-2-3(9(11)12)4(7-8)5(6)10/h2H,1H3,(H2,6,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMXSLMGSDQURV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301266460 | |
Record name | 1-Methyl-4-nitro-1H-pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301266460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-4-nitro-1H-pyrazole-3-carboxamide | |
CAS RN |
3920-39-6 | |
Record name | 1-Methyl-4-nitro-1H-pyrazole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3920-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-4-nitro-1H-pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301266460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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